molecular formula C9H12O4S B3012741 2-Methoxyphenylsulfonylethanol CAS No. 75259-57-3

2-Methoxyphenylsulfonylethanol

Cat. No. B3012741
CAS RN: 75259-57-3
M. Wt: 216.25
InChI Key: MDTPNKBVCPWKBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as electrosynthesis, reduction of cyclic sulfonamides, and sulfonylation reactions. For instance, the anodic oxidation of a phenyl sulfide derivative was carried out to yield a methoxylated product, which could then undergo nucleophilic substitution with carbon nucleophiles . Another approach involved the double reduction of cyclic sulfonamide precursors to produce amino products . Additionally, sulfonylation of benzylic C-H bonds was achieved using arylsulfonyl hydrazides or chlorides . These methods could potentially be adapted for the synthesis of 2-Methoxyphenylsulfonylethanol.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methoxyphenylsulfonylethanol can be complex, with the presence of various functional groups influencing their reactivity and properties. For example, the oxidation of a benzylphenol derivative led to the formation of benzylic ethers and an unusual dimer, as confirmed by X-ray crystallographic analysis . This suggests that the molecular structure of 2-Methoxyphenylsulfonylethanol would likely exhibit characteristics influenced by the methoxy and sulfonyl groups.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include catalyzed reactions with methanol, such as the methanolysis of alkenediazonium salts leading to rearranged products , and the reaction of diaryl(1H-indol-2-yl)methanols with sodium sulfinates for disulfonylation . The Pummerer reaction was also used to synthesize various hydroxy and sulfenyl derivatives . These reactions highlight the potential reactivity of 2-Methoxyphenylsulfonylethanol under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Methoxyphenylsulfonylethanol can be deduced from their behavior in reactions and analytical methods. For instance, a spectrophotometric method was developed for the determination of methanol using a naphthoquinone sulfonate derivative, indicating the potential for 2-Methoxyphenylsulfonylethanol to be involved in similar catalytic processes . The use of fluorescent labeling reagents for the detection of bisphenol-A also demonstrates the utility of sulfonylethanol derivatives in analytical chemistry .

Scientific Research Applications

  • Methanol Oxidation Catalysts : A study by Tang et al. (2016) discusses the generation of a platinum catalyst for methanol oxidation. This process involves the electrochemical oxidation of bis(trifluoromethylsulfonyl)imide anion in ionic liquids under anaerobic conditions, leading to the catalytic promotion of methanol electrooxidation (Tang et al., 2016).

  • Surface Site Probing via Methanol : Wu et al. (2012) utilized methanol to probe the surface sites of ceria nanocrystals with defined surface planes. The study provides insights into the nature of surface sites and the adsorption and desorption behavior of methanol on these nanocrystals (Wu et al., 2012).

  • Impact of Methanol on Lipid Dynamics : Nguyen et al. (2019) investigated how methanol, a common solubilizing agent, impacts lipid dynamics. This study is significant for understanding methanol's influence on the structure-function relationship of bilayer composition in biological membranes (Nguyen et al., 2019).

  • Poly(arylene ether sulfone) Proton Exchange Membranes : Research by Wang et al. (2012) explores the development of new monomers containing methoxyphenyl groups, leading to sulfonated copolymers with potential applications in proton exchange membranes for fuel cells (Wang et al., 2012).

  • Methanol Oxidation Mechanism : Rousseau et al. (2010) used FTIR spectroscopy coupled with mass spectrometry to study the mechanism of methanol oxidation on nanostructured Au/CeO2 and Au/TiO2 catalysts. This study sheds light on key steps in the oxidation pathway and the active sites involved (Rousseau et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for 2-Methoxyphenylsulfonylethanol includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

2-(2-methoxyphenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-13-8-4-2-3-5-9(8)14(11,12)7-6-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPNKBVCPWKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenylsulfonylethanol

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